N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Description
N-[[4-(2-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a propan-2-ylsulfanyl (isopropylthio) moiety at position 5, and an adamantane-1-carboxamide group linked via a methyl bridge at position 2. The adamantane moiety, known for its lipophilic and rigid bicyclic structure, is frequently employed in medicinal chemistry to enhance bioavailability and target binding affinity . The 1,2,4-triazole ring contributes to diverse biological activities, including antimicrobial, antiviral, and antihypoxic effects, as observed in structurally related compounds .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-15(2)31-23-27-26-21(28(23)19-6-4-5-7-20(19)30-3)14-25-22(29)24-11-16-8-17(12-24)10-18(9-16)13-24/h4-7,15-18H,8-14H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWXHTYLCQARFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
The compound interacts with its target, the 5-HT1A receptor, by binding to it. The binding affinity of the compound for the 5-HT1A receptor is indicated by a binding constant of 1.2 nM and 21.3 nM. This interaction can lead to changes in the receptor’s activity, which can then influence the transmission of serotonin in the brain.
Biochemical Pathways
Changes in this pathway can have downstream effects on various physiological processes, including mood regulation and sleep cycles.
Result of Action
The result of the compound’s action would likely be changes in serotonin signaling due to its interaction with the 5-HT1A receptor. This could potentially lead to alterations in mood, appetite, and sleep, among other physiological processes regulated by serotonin.
Action Environment
The environment in which the compound acts is likely to be the central nervous system, given its target is a receptor found in the brain. Environmental factors that could influence the compound’s action, efficacy, and stability might include the presence of other neurotransmitters, the overall health and state of the brain, and individual genetic factors that could influence how the compound is metabolized and how it interacts with its target.
Biological Activity
N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its medicinal chemistry applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 440.61 g/mol. The compound features a triazole ring, a methoxyphenyl group, and an adamantane structure, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate amidrazones with succinic anhydride.
- Functionalization : Subsequent reactions introduce the methoxyphenyl and sulfanyl groups.
- Final Modification : The adamantane moiety is added to complete the structure.
Common reagents include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon to enhance yields.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. For instance, derivatives related to N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane have demonstrated inhibitory effects on bacterial growth, suggesting potential use as antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. Studies involving peripheral blood mononuclear cells (PBMCs) revealed that it can modulate cytokine release, particularly reducing levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). For instance, compounds similar to N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane showed a decrease in TNF-α production by 44–60% in stimulated cultures .
Anticancer Potential
The triazole moiety is known for its role in anticancer drugs. Compounds with similar structures have been tested against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . The presence of the adamantane structure may enhance cellular uptake and bioactivity.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of triazole derivatives against a panel of bacterial strains. N-[[(4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane exhibited notable activity against both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
| N-[[(4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane | 10 |
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses in PBMCs, it was found that this compound significantly inhibited TNF-α production at a concentration of 50 µg/mL without affecting cell viability.
| Treatment Concentration (µg/mL) | TNF-α Production (%) |
|---|---|
| Control | 100 |
| 10 | 90 |
| 50 | 40 |
| 100 | 30 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide exhibit promising antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The unique structural features of this compound may allow it to interact with microbial enzymes or cellular structures, leading to enhanced antimicrobial efficacy.
Anticancer Potential
The compound has been evaluated for its anticancer properties through various assays. Preliminary studies suggest that it may inhibit cell proliferation in several human cancer cell lines. For example, similar compounds have shown significant growth inhibition rates against cancer cells in vitro . The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of triazole derivatives indicates that they can modulate inflammatory responses. Compounds structurally related to this compound have demonstrated the ability to reduce pro-inflammatory cytokines in experimental models . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of a series of triazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the triazole ring could enhance activity .
Case Study 2: Anticancer Activity Assessment
Research conducted by the National Cancer Institute assessed the anticancer potential of triazole derivatives similar to this compound. The findings revealed notable cytotoxic effects against various cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
- Asinex 1 (CAS 483283-39-2) : A 1,2,4-triazole derivative with 2-methoxyphenyl and 4-methoxyphenyl substituents, acting as a GPR17 agonist . Compared to the target compound, Asinex 1 lacks the adamantane group but shares the triazole-thioether linkage. The adamantane in the target molecule likely enhances lipophilicity and CNS penetration, whereas Asinex 1’s dual methoxy groups may favor receptor specificity.
- 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (I, II): These derivatives (R = methyl or phenyl) exhibit antihypoxic activity in rat models .
- 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethyl-ethanamine : This analog features a dimethyl-ethanamine substituent instead of the carboxamide-adamantane group, showing antiviral and antibacterial activity . The carboxamide group in the target compound may enhance hydrogen-bonding interactions with biological targets.
Physicochemical Properties
Key physicochemical comparisons are inferred from (Table 1):
The shorter propan-2-ylsulfanyl chain in the target compound may confer higher solubility compared to longer-chain analogs (e.g., 1-bromohexane derivatives), though melting points are unconfirmed. Adamantane’s hydrophobicity may reduce aqueous solubility relative to non-adamantane analogs like Asinex 1 .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving cyclization of hydrazinecarbothioamides and subsequent alkylation .
- Structure-Activity Relationships (SAR) :
- Adamantane Substitution : Enhances metabolic stability and target affinity but may reduce solubility.
- Triazole-Thioether Linkage : Critical for bioactivity; shorter chains (e.g., C3) may optimize bioavailability.
- Methoxyaryl Groups : Influence receptor selectivity, as seen in Asinex 1 .
Preparation Methods
Cyclization of Hydrazine Derivatives
Hydrazine reacts with carbon disulfide under basic conditions to form 5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol intermediates. For the target compound, 4-(2-methoxyphenyl)-1,2,4-triazole-3-thiol is synthesized via:
- Reaction of 2-methoxyphenylhydrazine with carbon disulfide in ethanol at 80°C for 6 hours.
- Cyclization using potassium hydroxide (KOH) as a base, yielding a thiol-functionalized triazole.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Temperature | 80°C | |
| Purification | Recrystallization (ethanol) |
Copper-Catalyzed Cycloaddition
Alternative methods employ copper(I) catalysts to facilitate [3+2] cycloadditions between alkynes and azides. While less common for 1,2,4-triazoles, this approach offers regioselectivity advantages:
- Reaction of 2-methoxybenzyl azide with propargylamine in the presence of CuI (5 mol%).
- Cyclization at 60°C for 12 hours under nitrogen atmosphere.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 58% | |
| Catalyst | Copper(I) iodide |
Functionalization with Adamantane
The adamantane-1-carboxamide moiety is introduced via amidation or Mannich-type reactions:
Amidation of Triazole Intermediate
- Activation of adamantane-1-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.
- Reaction with 3-(aminomethyl)-4-(2-methoxyphenyl)-1,2,4-triazole-5-thiol in dichloromethane (DCM) at 0–5°C.
- Stirring for 4 hours followed by neutralization with sodium bicarbonate (NaHCO₃).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Solvent | Dichloromethane | |
| Temperature | 0–5°C |
Mannich Reaction
For substrates sensitive to acyl chlorides, a Mannich approach is employed:
- Condensation of adamantane-1-carboxamide with formaldehyde and the triazole intermediate in acetic acid.
- Heating at 50°C for 8 hours , followed by extraction with ethyl acetate.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65% | |
| Catalyst | Acetic acid |
Sulfur Substitution at the 5-Position
The propan-2-ylsulfanyl group (-S-iPr) is introduced via nucleophilic substitution:
Thiol-Displacement Reaction
- Reaction of 5-chloro-4-(2-methoxyphenyl)-1,2,4-triazole-3-methyladamantane-1-carboxamide with propan-2-thiol in dimethylformamide (DMF).
- Use of potassium tert-butoxide (t-BuOK) as a base at 70°C for 3 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 82% | |
| Base | Potassium tert-butoxide | |
| Solvent | DMF |
One-Pot Sulfur Incorporation
To avoid isolating intermediates:
- In situ generation of the 5-thiolate intermediate using KOH and carbon disulfide.
- Alkylation with 2-bromopropane at room temperature for 2 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 70% | |
| Alkylating Agent | 2-Bromopropane |
Purification and Characterization
Column Chromatography
Crude product is purified using silica gel columns with chloroform:methanol (9:1 v/v) as eluent.
Key Data:
| Purity After Purification | 95–98% |
|---|
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 2H, aromatic), 4.21 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃), 2.10–1.95 (m, 15H, adamantane).
- MS (ESI+) : m/z 441.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
regioselectivity in Triazole Formation
Unwanted regioisomers may form during cyclization. Solution : Use bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to favor the 1,2,4-triazole isomer.
Adamantane Solubility
Adamantane derivatives exhibit low solubility in polar solvents. Solution : Employ mixed solvents (e.g., DCM:THF 1:1) during amidation.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves constructing the triazole ring via cyclization of hydrazinecarbothioamide intermediates under alkaline conditions, followed by alkylation with α-haloalkanes in n-butanol . Critical parameters include:
- Reagent selection : Use of KOH or NaOH for cyclization and haloalkanes (e.g., 1-bromobutane) for sulfanyl group introduction.
- Solvent optimization : Ethanol or dimethylformamide (DMF) improves reaction efficiency.
- Purity control : Recrystallization from n-butanol/dioxane-water mixtures and characterization via NMR and mass spectrometry .
Methodological Tip : Employ continuous flow reactors to enhance yield and reduce byproducts in large-scale syntheses .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- Spectroscopic techniques : H/C NMR to verify adamantane, triazole, and methoxyphenyl moieties.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ~420–490 g/mol, depending on substituents) .
- X-ray crystallography : Resolve bond angles and spatial arrangements of the adamantane core and triazole ring .
Table 1 : Example Physicochemical Data from Analogous Compounds
| Property | Value (Example) | Source |
|---|---|---|
| Melting Point | 160–165°C | |
| Solubility | DMSO >50 mg/mL | |
| Purity (HPLC) | ≥95% |
Advanced Research Questions
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR)?
- Substituent variation : Replace the 2-methoxyphenyl or propan-2-ylsulfanyl groups with analogs (e.g., chlorophenyl, benzylsulfanyl) to assess bioactivity shifts .
- In vitro assays : Test antimicrobial activity against fungal/bacterial strains (e.g., Candida albicans, Staphylococcus aureus) using broth microdilution methods .
- Molecular docking : Model interactions with cytochrome P450 enzymes or microbial cell wall synthesis proteins to predict binding affinities .
Key Finding : Adamantane derivatives with bulkier substituents (e.g., 2-chlorophenyl) show enhanced antifungal activity due to hydrophobic interactions .
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from:
- Varied assay conditions : Standardize protocols (e.g., hypoxia models with hypercapnia in rats for anti-hypoxic activity) .
- Structural analogs : Compare results with compounds like N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide , which exhibits stronger antibacterial effects due to the electron-withdrawing chlorine group .
- Dose-response validation : Use 1/10 of LD doses in animal studies to ensure safety and reproducibility .
Q. What computational approaches are suitable for predicting pharmacokinetic properties?
- ADMET modeling : Use software like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular dynamics simulations : Analyze stability in aqueous environments, focusing on the carboxamide group’s hydrogen-bonding capacity .
- QSAR studies : Corrogate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data .
Q. How can researchers address low aqueous solubility in formulation studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .
Key Notes for Experimental Design
- Prioritize peer-reviewed studies : Cite pharmacological data from Acta Crystallographica or PubMed-indexed journals .
- Collaborate cross-disciplinarily : Combine synthetic chemistry with computational biology for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
